![molecular formula C12H13ClF3NO4S B2884915 benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate CAS No. 2172317-03-0](/img/structure/B2884915.png)

benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

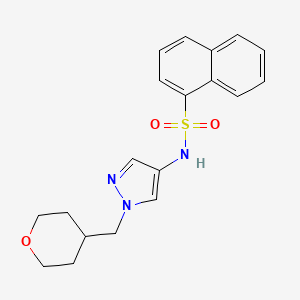

Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is an organic compound with the CAS Number: 2172317-03-0 . It has a molecular weight of 359.75 . The IUPAC name for this compound is benzyl (4- (chlorosulfonyl)-1,1,1-trifluorobutan-2-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.Wissenschaftliche Forschungsanwendungen

Nanoparticle Carrier Systems for Agricultural Fungicides

Research has shown the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, such as carbendazim and tebuconazole. These systems offer advantages like modified release profiles, reduced environmental toxicity, and enhanced efficacy against fungal diseases in agriculture (Campos et al., 2015).

Synthesis of N-Protected Allylic Amines

A method for synthesizing N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate (CSI) demonstrates the chemical versatility and applicability of such compounds in synthetic organic chemistry (Kim et al., 2001).

Antitumor Activity of Sulfonamide Derivatives

Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown promise in in vitro antitumor activity, indicating the potential therapeutic applications of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate derivatives in oncology (Sławiński & Brzozowski, 2006).

Selective Inhibitors of Enzymes

A series of sulfonamide-based carbamates has been identified as selective inhibitors of butyrylcholinesterase (BChE), suggesting their potential in developing treatments for diseases associated with cholinesterase imbalance, such as Alzheimer's disease (Magar et al., 2021).

Fluoroamines Synthesis

The study on the synthesis of N-benzyl fluoroamines from cyclic sulfamidates illustrates the compound's role in facilitating novel synthetic routes for fluoroamine derivatives, which are valuable in pharmaceutical and material science applications (Posakony & Tewson, 2002).

Wirkmechanismus

Target of Action

Benzyl (4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . .

Mode of Action

The mode of action of carbamates typically involves the protection of amines during chemical reactions . They can be installed and removed under relatively mild conditions

Biochemical Pathways

Carbamates play a crucial role in the synthesis of peptides . They protect amines from reacting with other compounds during the synthesis process . .

Result of Action

As a carbamate, it likely plays a role in protecting amines during chemical reactions .

Eigenschaften

IUPAC Name |

benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPAHUUTJKYHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)

![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)

![3-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2884846.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)

![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)